Perfluoro-1-octanesulfonyl Fluoride (PFOSF): A Comprehensive Technical Guide
Perfluoro-1-octanesulfonyl Fluoride (PFOSF): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perfluoro-1-octanesulfonyl fluoride (PFOSF), a synthetic organofluorine compound, has been a cornerstone in the production of a wide array of fluorosurfactants and surface-protecting agents. Its unique chemical properties, derived from the highly stable carbon-fluorine backbone and the reactive sulfonyl fluoride group, have made it a critical precursor for numerous industrial and commercial applications. However, the environmental persistence and toxicological profile of its ultimate degradation product, perfluorooctanesulfonic acid (PFOS), have led to stringent regulatory scrutiny and a global shift in its production and use. This technical guide provides an in-depth exploration of the core chemical properties of PFOSF, its synthesis, reactivity, and the analytical methodologies employed for its characterization and quantification. It is intended to serve as a vital resource for researchers, scientists, and professionals in drug development who may encounter or utilize this compound and its derivatives in their work.
Introduction: The Duality of a Fluorinated Workhorse
Perfluoro-1-octanesulfonyl fluoride (PFOSF), with the chemical formula C₈F₁₈O₂S, is a perfluorinated compound distinguished by a fully fluorinated eight-carbon chain and a sulfonyl fluoride functional group.[1][2] This structure imparts exceptional thermal and chemical stability, along with pronounced hydrophobic and lipophobic characteristics.[1][3] Historically, these properties made PFOSF-derived compounds invaluable as surfactants and for imparting stain, soil, water, and oil repellency to carpets, textiles, and food packaging.[1][3] Furthermore, they found specialized applications in semiconductor manufacturing, aviation hydraulic fluids, and as potent fluorosurfactants in aqueous film-forming foams (AFFF) for firefighting.[1]
The very stability that makes PFOSF derivatives so effective is also the source of significant environmental concern. These substances ultimately degrade to the highly persistent and bioaccumulative perfluorooctanesulfonic acid (PFOS).[1][3] The widespread detection of PFOS in the environment and biota, coupled with evidence of its potential to "alter health parameters," prompted a global re-evaluation of PFOSF and its related chemistry.[1] In May 2009, PFOSF and PFOS were included in Annex B of the Stockholm Convention on Persistent Organic Pollutants (POPs), restricting their production and use.[1][4] This guide aims to provide a detailed technical understanding of PFOSF's chemical properties, laying a foundation for informed research and development in a post-PFOSF world.
Core Chemical and Physical Properties
A comprehensive understanding of a chemical's physical and structural properties is fundamental to its application and safe handling. The key identifiers and properties of PFOSF are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl fluoride | [1][5] |
| Synonyms | PFOSF, POSF, Perfluorooctylsulfonyl fluoride | [1][2] |
| CAS Number | 307-35-7 | [1][2] |
| Molecular Formula | C₈F₁₈O₂S | [1][2] |
| Molar Mass | 502.12 g/mol | [1][5] |
| Appearance | Clear, colorless to pale yellow liquid | [2][6] |
| Boiling Point | 154-155 °C | [6][7] |
| Density | 1.824 g/mL at 25 °C | [5][7] |
The structure of PFOSF is characterized by a perfluorinated octyl chain, which is both hydrophobic and lipophobic, and a highly electrophilic sulfonyl fluoride group.[1] The immense strength of the carbon-fluorine bonds contributes to the molecule's high thermal and chemical stability.[8]
Figure 1: Chemical Structure of Perfluoro-1-octanesulfonyl Fluoride (PFOSF).
Synthesis and Manufacturing
The primary industrial synthesis of PFOSF is achieved through electrochemical fluorination (ECF) of octanesulfonyl fluoride (C₈H₁₇SO₂F) in anhydrous hydrogen fluoride.[1] This process, known as the Simons process, involves the substitution of all hydrogen atoms with fluorine.
Reaction: C₈H₁₇SO₂F + 17 F⁻ → C₈F₁₇SO₂F + 17 H⁺ + 34 e⁻[1]
The reaction typically results in a yield of approximately 25% for PFOSF.[1] A significant characteristic of the ECF process is that it produces a mixture of linear and branched isomers, with the linear isomer constituting about 70% of the product.[1] PFOSF can also be synthesized via the ECF of octanesulfonyl chloride.[1]
Figure 2: Electrochemical Fluorination Synthesis of PFOSF.
Chemical Reactivity and Degradation Pathways
The reactivity of PFOSF is dominated by the sulfonyl fluoride group, which is susceptible to nucleophilic attack. This reactivity is the basis for the synthesis of a vast number of PFOS-based derivatives.
Hydrolysis
PFOSF undergoes slow hydrolysis in water to form perfluorooctanesulfonic acid (PFOS).[1][5] This reaction is a critical environmental degradation pathway.
Reaction: C₈F₁₇SO₂F + H₂O → C₈F₁₇SO₃H (PFOS) + HF
Reaction with Bases
PFOSF readily reacts with bases, such as potassium hydroxide (KOH), to form the corresponding PFOS salt.[1]
Reaction: C₈F₁₇SO₂F + 2 KOH → C₈F₁₇SO₃K + KF + H₂O[1]
Reaction with Amines
The reaction of PFOSF with ammonia or primary/secondary amines is a key step in the synthesis of perfluorooctanesulfonamides, which are important intermediates for various functional products.[1][9]
Reaction with Ammonia: C₈F₁₇SO₂F + 2 NH₃ → C₈F₁₇SO₂NH₂ (Perfluorooctanesulfonamide) + NH₄F[1]
Figure 3: Key Reaction Pathways of PFOSF.
Environmental Degradation
A critical aspect of PFOSF chemistry is that it and its derivatives ultimately degrade to PFOS.[1][3] PFOS is exceptionally resistant to further environmental degradation processes such as hydrolysis, photolysis, and biodegradation.[10] This persistence is a primary driver of the environmental and health concerns associated with this class of compounds.
Analytical Methodologies
The detection and quantification of PFOSF and related compounds in various matrices are crucial for environmental monitoring, toxicological studies, and regulatory compliance. Due to the lack of commercially available standards for many PFOSF derivatives, analytical methods often target the terminal degradation product, PFOS, or require specialized techniques for the direct analysis of the parent compound.
High-Performance Liquid Chromatography (HPLC)
HPLC coupled with various detectors is a common technique for the analysis of perfluorinated compounds. For ionic species like PFOS, HPLC with suppressed conductivity detection or coupled to mass spectrometry (LC-MS or LC-MS/MS) are the methods of choice.[11][12][13]
Experimental Protocol: HPLC with Suppressed Conductivity Detection for PFOS
-
Sample Preparation: Aqueous samples may be analyzed directly or pre-concentrated using solid-phase extraction (SPE) for trace-level analysis.[11][12]
-
Chromatographic Separation:
-
Detection:
-
Quantification: Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a powerful technique for the characterization and quantification of fluorinated compounds.[11] It provides information about the chemical environment of the fluorine atoms, allowing for the identification of different isomers and degradation products. While highly specific, its sensitivity is lower than that of LC-MS, and it can be more time-consuming.[11]
Chemical Derivatization with LC-MS/MS for PFOSF in Soil
A sensitive method for the determination of trace levels of PFOSF in soil has been developed, which involves chemical derivatization followed by LC-MS/MS analysis.[4][14]
Experimental Protocol: PFOSF Analysis in Soil via Derivatization
-
Extraction: PFOSF is extracted from the soil sample using an appropriate solvent.
-
Derivatization: The extracted PFOSF is derivatized to the corresponding perfluoroalkane sulfinic acid.[4][14] This step enhances the compound's chromatographic properties and ionization efficiency for mass spectrometry.
-
LC-MS/MS Analysis:
-
Separation: The derivatized analyte is separated using liquid chromatography.
-
Detection: Tandem mass spectrometry is used for selective and sensitive detection. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for the derivatized PFOSF are monitored.
-
-
Quantification: Isotope-labeled internal standards are used to correct for matrix effects and variations in instrument response, ensuring accurate quantification.
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